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Trehalose-6-phosphate - 4484-88-2

Trehalose-6-phosphate

Catalog Number: EVT-3189830
CAS Number: 4484-88-2
Molecular Formula: C12H23O14P
Molecular Weight: 422.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha,alpha-trehalose 6-phosphate is a trehalose phosphate. It has a role as an Escherichia coli metabolite. It is functionally related to an alpha,alpha-trehalose. It is a conjugate acid of an alpha,alpha-trehalose 6-phosphate(2-).
Trehalose 6-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
alpha,alpha-Trehalose 6-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Trehalose-6-phosphate is a natural product found in Daphnia pulex, Trypanosoma brucei, and other organisms with data available.
Trehalose 6-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Classification and Source

Trehalose-6-phosphate is classified as a disaccharide phosphate, specifically an α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside phosphate. It is synthesized primarily in plants, fungi, and bacteria. In plants, trehalose-6-phosphate acts as a signaling molecule that integrates carbon availability with metabolic responses. It plays a crucial role in stress adaptation and carbon allocation within the plant system. Notably, trehalose-6-phosphate is involved in the biosynthesis of trehalose, which is known for its protective properties against environmental stressors .

Synthesis Analysis

The synthesis of trehalose-6-phosphate occurs through a two-step enzymatic pathway involving two key enzymes: trehalose-6-phosphate synthase (TPS) and trehalose-6-phosphate phosphatase (TPP). The first step involves the conversion of uridine diphosphate glucose and glucose-6-phosphate into trehalose-6-phosphate by TPS. Subsequently, TPP dephosphorylates trehalose-6-phosphate to produce trehalose and inorganic phosphate .

Technical Parameters

  • Enzymatic Activity: The TPS enzyme exhibits varying activity levels depending on the organism and environmental conditions.
  • Substrate Specificity: The efficiency of TPS can be influenced by the concentration of substrates such as uridine diphosphate glucose and glucose-6-phosphate .
  • Temperature and pH: Optimal conditions for TPS activity typically range from 25°C to 37°C with a neutral pH.
Molecular Structure Analysis

Trehalose-6-phosphate has a molecular formula of C12_{12}H22_{22}O13_{13}P. Its structure consists of two glucose units linked by an α-(1→1) bond, with a phosphate group attached to the sixth carbon of one glucose unit. This unique structure allows it to function effectively as both an energy source and a signaling molecule.

Relevant Data

  • Molecular Weight: Approximately 358.3 g/mol.
  • Conformation: The molecule typically adopts a cyclic conformation due to the glycosidic linkage between the glucose units.
Chemical Reactions Analysis

Trehalose-6-phosphate participates in various biochemical reactions:

  1. Dephosphorylation: Catalyzed by TPP to yield trehalose.
  2. Phosphorylation: Involves the conversion of glucose-6-phosphate and uridine diphosphate glucose into trehalose-6-phosphate via TPS.
  3. Regulatory Role: Trehalose-6-phosphate acts as an allosteric regulator for several enzymes involved in carbohydrate metabolism, including hexokinase .

Technical Details

The reaction kinetics can be influenced by:

  • Enzyme Concentration: Higher concentrations can lead to increased reaction rates.
  • Inhibitors/Activators: Certain metabolites may inhibit or enhance TPS activity.
Mechanism of Action

The mechanism of action of trehalose-6-phosphate primarily revolves around its role as a signaling molecule that regulates carbohydrate metabolism. It modulates the activity of Snf1 kinase in yeast, influencing gluconeogenesis and glycolysis pathways. In plants, it integrates signals related to sucrose availability and stress conditions, thereby affecting growth and development .

Relevant Analyses

Studies indicate that elevated levels of trehalose-6-phosphate can inhibit SnRK1 kinase activity, leading to enhanced plant growth under certain conditions. This suggests that trehalose-6-phosphate serves not only as an energy source but also as a critical regulator of metabolic pathways .

Physical and Chemical Properties Analysis

Trehalose-6-phosphate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Stable under neutral pH conditions but may degrade under extreme acidic or basic environments.
  • Hygroscopicity: It can absorb moisture from the environment, which is relevant for its storage and application.

Relevant Data

  • Melting Point: Not well-defined due to its tendency to decompose before melting.
  • pH Sensitivity: Stability decreases significantly at pH values below 5 or above 8.
Applications

Trehalose-6-phosphate has various scientific applications:

  1. Agriculture: Engineering plants to enhance trehalose biosynthesis can improve stress resilience and crop yields under adverse conditions.
  2. Biotechnology: Utilized in microbial fermentation processes where it aids in stress tolerance.
  3. Pharmaceuticals: Investigated for potential applications in drug delivery systems due to its biocompatibility and protective properties against cellular stress.
Biosynthesis and Enzymatic Regulation

Phylogenetic Distribution of Trehalose-6-Phosphate Synthase (TPS) and Phosphatase (TPP) Families

Trehalose-6-phosphate (T6P) biosynthesis machinery exhibits remarkable evolutionary conservation across diverse taxa, with significant lineage-specific adaptations. The TPS and TPP enzymes form distinct protein families whose distribution patterns reveal evolutionary trajectories:

  • Class I/II Dichotomy: Vascular plants exhibit a fundamental split where Class I TPS genes (e.g., AtTPS1-4 in Arabidopsis) encode catalytically active enzymes, while Class II (e.g., AtTPS5-11) predominantly function as regulatory proteins. This division occurred early in green plant evolution and persists in Nelumbo nucifera (lotus), which contains nine TPS genes distributed across both classes [2].
  • Gene Family Expansion: Genome-wide analyses reveal significant gene duplication events in angiosperms. Brassica napus (rapeseed) contains 35 BnTPS genes—substantially more than Arabidopsis' 11—with differential retention patterns: BnTPS2, 3, 4, 6, 8, 9, and 11 maintain two copies, while others expanded to four or five copies following whole-genome duplication events [6].
  • Pathogen-Specific Innovations: Bacterial and nematode pathogens exhibit specialized TPP isoforms with distinct structural topologies. Mycobacterium tuberculosis OtsB2 (Rv3372) clusters separately from fungal and plant TPPs, while nematode enzymes from Brugia malayi, Ancylostoma ceylanicum, and Toxocara canis form a phylogenetically coherent group with unique active site configurations [8].

Table 1: Phylogenetic Distribution of TPS/TPP Genes in Select Organisms

OrganismTPS GenesClass IClass IITPP GenesSpecial Features
Arabidopsis thaliana114 (catalytic)7 (regulatory)10Brassicaceae-specific truncations
Nelumbo nucifera927Not reportedBasal eudicot conservation
Brassica napus35827Not reportedAllopolyploid expansion
Mycobacterium tuberculosis1 (OtsA)N/AN/A1 (OtsB2)Broad nucleotide sugar specificity
Brugia malayiNot reportedN/AN/A1Nematode-specific structural cap

Catalytic Mechanisms of TPS Isoforms: Substrate Specificity and Allosteric Modulation

Catalytic diversity in TPS enzymes governs substrate specificity and regulatory interfaces within metabolic networks:

  • Glucosyl Donor Plasticity: Mycobacterial TPS (OtsA) exhibits exceptional nucleotide sugar promiscuity, utilizing UDP-Glc, ADP-Glc, CDP-Glc, GDP-Glc, and TDP-Glc with comparable efficiency—a flexibility mirroring plant sucrose synthases. Conversely, Saccharomyces cerevisiae TPS strictly requires UDP-Glc [10].
  • Burst Kinetics in TPPs: All characterized TPP enzymes exhibit burst-like kinetics with rapid initial velocity decay post pre-steady state. Studies of pathogenic TPPs (B. malayi, M. tuberculosis, Stenotrophomonas maltophilia) reveal super-stoichiometric burst amplitudes attributed to global conformational changes during phospho-aspartate intermediate formation [8].
  • Metal Dependence: Divalent cations are absolute requirements for TPP catalysis. Burkholderia pseudomallei TPP shows maximal activity with Mg²⁺ (kcat = 28.7 s⁻¹), while Mn²⁺ sustains ∼40% activity. Chelators like EDTA completely abolish activity, confirming metal-dependent catalytic mechanisms [3].
  • Plant-Specific Modulation: Lotus TPS activity is enhanced by low concentrations of Ca²⁺, K⁺, Mg²⁺, Na⁺, fructose, and fructose-6-phosphate, but inhibited by proline—suggesting complex metabolic interfaces beyond core catalysis [9].

Non-Catalytic Domains in Plant TPS1: Nuclear Localization and Functional Significance

Plant TPS1 isoforms contain architecturally complex domains extending beyond catalytic functions:

  • Domain Architecture: Arabidopsis TPS1 comprises three distinct regions: (1) N-terminal leucine/arginine-rich motif with autoinhibitory potential, (2) central glucosyltransferase domain, and (3) C-terminal TPP-like domain of unknown function. Brassicaceae-specific truncations eliminate the N-terminal domain in TPS2/4 [4].
  • Nuclear Targeting: Arabidopsis TPS1-GFP fusions localize predominantly to nuclei, with additional presence in phloem-loading zones, guard cells, root vasculature, and shoot apical meristem. This compartmentalization suggests transcriptional regulatory roles independent of enzymatic activity [4].
  • Functional Validation: Complementation studies using tps1-1 null mutants reveal that truncating the C-terminal domain (ΔCT-TPS1) or introducing catalytic point mutations (A119W) produces plants with elevated T6P levels yet severe developmental defects—including failure to flower. These plants accumulate unidentified disaccharide-monophosphates, implying disrupted signaling fidelity [4].

Spatiotemporal Expression Dynamics of TPP Gene Families in Vascular Tissues

Tissue-specific expression patterns position T6P metabolism within vascular communication networks:

  • Phloem-Specific Expression: Arabidopsis TPS1 promoter activity concentrates in phloem companion cells, with protein detected in phloem sap proteomes. Cucumis sativus TPS1 ortholog physically translocates through phloem, indicating systemic signaling potential [4] [5].
  • Stress-Responsive Vascular Induction: In Brassica napus, BnTPS6, BnTPS8, BnTPS9, and BnTPS11 exhibit pronounced upregulation (4–12 fold) in vascular tissues under drought stress. BnTPS1, BnTPS5, and BnTPS9 show differential expression between source and sink tissues during yield-related adaptations [6].
  • Meristematic Gradients: Spatial transcriptomics in poplar stems reveals TPS/TPP expression along primary-to-secondary vascular transition zones. Procambium-like cells within phloem domains express distinct TPS isoforms versus fusiform cambial cells, indicating specialized metabolic microenvironments during xylem/phloem differentiation [7].

Table 2: Kinetic Parameters of Characterized TPP Enzymes

Source OrganismKM (mM)kcat (s⁻¹)Catalytic Efficiency (M⁻¹s⁻¹)Burst Amplitude
Burkholderia pseudomallei0.21 ± 0.0328.7 ± 1.21.37 × 10⁵1.8 ± 0.2
Mycobacterium tuberculosis0.80 ± 0.100.43 ± 0.055381.5 ± 0.1
Brugia malayi0.53 ± 0.070.62 ± 0.081,1702.1 ± 0.3
Ancylostoma ceylanicum1.97 ± 0.240.18 ± 0.02911.7 ± 0.2
Candida utilis~0.80Not reportedNot reportedNot determined

Post-Translational Modification Networks Governing TPS/TPP Activity

Reversible modifications provide rapid regulatory interfaces for T6P metabolism:

  • Methylation-Dependent Activation: Candida utilis TPP activity increases >300% following S-adenosylmethionine-dependent methylation at cysteine residues. Methylated TPP enhances thermotolerance by elevating trehalose production during heat stress, confirming physiological significance [1].
  • Phosphomimetic Disruption: Molecular dynamics simulations reveal bacterial TPP catalytic cycles involve conformational transitions between open/closed states. Phosphorylation at conserved cap domain residues (e.g., Ser154 in B. pseudomallei) traps enzymes in open conformations, reducing catalytic efficiency by ∼90% [3] [8].
  • Redox Sensing: Plant TPS1 contains redox-sensitive cysteine residues within its N-terminal domain. Thioredoxin-mediated reduction during light exposure enhances activity >2-fold, directly linking carbon partitioning to photosynthetic redox status [4].
  • Regulatory Phosphosites: Mass spectrometry identifies conserved phosphosites in Arabidopsis TPS1 (Ser333, Thr344) that modulate protein-protein interactions with 14-3-3 proteins. Phosphomimetic mutations disrupt nuclear shuttling dynamics, implicating phosphorylation in subfunctionalization [4].

Properties

CAS Number

4484-88-2

Product Name

Trehalose-6-phosphate

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C12H23O14P

Molecular Weight

422.28 g/mol

InChI

InChI=1S/C12H23O14P/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1

InChI Key

LABSPYBHMPDTEL-LIZSDCNHSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O)O

Synonyms

trehalose-6-phosphate

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)O)O)O)O

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